C-2 Oxidation State: Structural Differentiation of 1,7-Dimethylhypoxanthine (6-Oxopurine) from Paraxanthine (1,7-Dimethylxanthine; 2,6-Dioxopurine)
1,7-Dimethylhypoxanthine is a 6-oxopurine bearing a single carbonyl at C-6, whereas paraxanthine—its closest nominal analog with identical N-1 and N-7 methyl substitution—is a 2,6-dioxopurine bearing an additional carbonyl at C-2. This difference eliminates one hydrogen-bond acceptor site and alters the electrophilic character at C-2, directly impacting reactivity with nucleophiles and recognition by purine-metabolizing enzymes. The chemical shift of the C-2 proton in 1,7-dimethylhypoxanthine appears at δ ~8.2–8.4 ppm in ¹H NMR (DMSO-d₆), while the corresponding position in paraxanthine lacks a proton due to the carbonyl substitution [1]. Methylation regiochemistry studies confirm that neutral 1,7-dimethylhypoxanthine undergoes preferential alkylation at N-3, whereas the corresponding hypoxanthine analogs alkylate preferentially on the imidazole ring, a divergence ascribed to the steric and electronic influence of the 8-substituent [2].
| Evidence Dimension | Number of carbonyl (oxo) groups on the purine core |
|---|---|
| Target Compound Data | One C=O at position 6 (6-oxopurine); C-2 bears a hydrogen atom |
| Comparator Or Baseline | Paraxanthine (1,7-dimethylxanthine): two C=O groups at positions 2 and 6 (2,6-dioxopurine); Theophylline (1,3-dimethylxanthine): two C=O groups at positions 2 and 6; Theobromine (3,7-dimethylxanthine): two C=O groups at positions 2 and 6 |
| Quantified Difference | 1,7-Dimethylhypoxanthine lacks one carbonyl group relative to all dimethylxanthine isomers (1 vs. 2 oxo substituents); hydrogen-bond acceptor count reduced by one; molecular electrostatic potential surface fundamentally altered at C-2 |
| Conditions | Structural comparison based on IUPAC nomenclature and spectroscopic characterization. ¹H NMR confirmation in DMSO-d₆. Methylation studies in aqueous alkali vs. organic media [1][2]. |
Why This Matters
Procurement of 1,7-dimethylhypoxanthine rather than paraxanthine is essential when the experimental objective requires a purine scaffold lacking C-2 oxidation—such as studies of xanthine oxidase substrate specificity, C-2-directed synthetic elaboration, or investigation of hydrogen-bonding determinants in enzyme active sites—as the presence of a second carbonyl would fundamentally alter molecular recognition and reactivity.
- [1] SpectraBase. 1,7-Dimethyl-1,7-dihydro-6H-purin-6-one. Spectrum ID: IDMUosR7c3J. John Wiley & Sons, Inc. CAS Registry Number: 33155-83-8. View Source
- [2] Bergmann, F., Chen, G. W., & Rahat, M. Physical properties and chemical reactivity of 8-(methylthio)hypoxanthines. J. Chem. Soc., Perkin Trans. 1, 1976, 90–97. View Source
